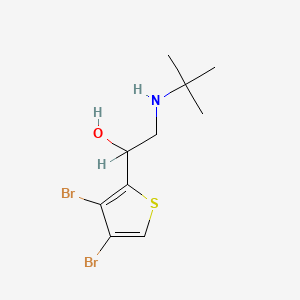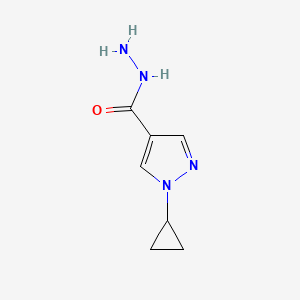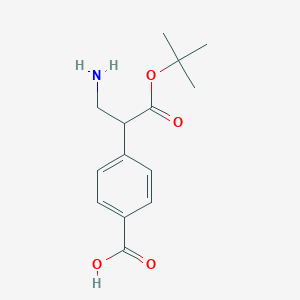
2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol is a chemical compound with a complex structure, characterized by a tert-butylamino group attached to a dibromothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol typically involves multiple steps, starting with the bromination of thiophene to introduce bromine atoms at the 3 and 4 positions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination reactions, followed by purification processes to ensure the removal of impurities. The use of catalysts and specific reaction conditions would be optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: : Derivatives such as carboxylic acids or ketones.
Reduction: : Reduced forms of the compound with different functional groups.
Substitution: : Substituted derivatives with different halogens or other groups.
Applications De Recherche Scientifique
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity and potential use in drug development.
Medicine: : Investigated for its therapeutic properties and possible use in treatments.
Industry: : Utilized in the production of materials with specific properties.
Mécanisme D'action
The mechanism by which 2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol exerts its effects involves interactions with molecular targets and pathways. The specific mechanism would depend on the context of its application, such as binding to receptors or enzymes, or interfering with specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromothiophen-2-yl)ethylamine: : Similar structure but lacks the tert-butyl group.
2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane: : Similar thiophene core but different substituents.
Uniqueness
2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
62673-60-3 |
|---|---|
Formule moléculaire |
C10H15Br2NOS |
Poids moléculaire |
357.11 g/mol |
Nom IUPAC |
2-(tert-butylamino)-1-(3,4-dibromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H15Br2NOS/c1-10(2,3)13-4-7(14)9-8(12)6(11)5-15-9/h5,7,13-14H,4H2,1-3H3 |
Clé InChI |
MYWDVBBOWSVOLD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(C1=C(C(=CS1)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15364362.png)




